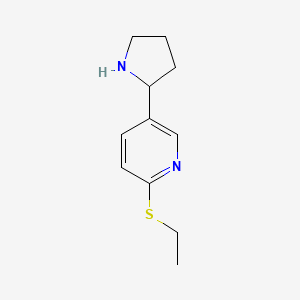![molecular formula C13H16ClFN2O B15061221 2-(2-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B15061221.png)
2-(2-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride is a synthetic compound that belongs to the class of heterocyclic organic compounds. It features a pyrrole ring system, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of a fluorobenzoyl group adds unique chemical properties, making this compound of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride typically involves the condensation of 2-(2-fluorobenzoyl) malononitrile with appropriate amines under controlled conditions. One common method includes dissolving 2-(2-fluorobenzoyl) malononitrile in a solvent, adding a metal catalyst and glacial acetic acid, followed by a reduction reaction using Raney nickel and water . This method is efficient and environmentally friendly, making it suitable for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like Raney nickel.
Substitution: The fluorobenzoyl group can participate in substitution reactions, especially with nucleophiles.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas in the presence of a metal catalyst like Raney nickel.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium diisopropylamide.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
2-(2-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-(2-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound may inhibit or activate specific pathways, contributing to its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrole: A basic heterocyclic compound with diverse biological activities.
Pyrrolidine: A saturated analog of pyrrole with significant medicinal importance.
Fluorobenzoyl derivatives: Compounds containing the fluorobenzoyl group, known for their unique chemical properties.
Uniqueness
2-(2-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride stands out due to its combination of a pyrrole ring and a fluorobenzoyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various scientific research and industrial applications .
Eigenschaften
Molekularformel |
C13H16ClFN2O |
|---|---|
Molekulargewicht |
270.73 g/mol |
IUPAC-Name |
2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(2-fluorophenyl)methanone;hydrochloride |
InChI |
InChI=1S/C13H15FN2O.ClH/c14-12-4-2-1-3-11(12)13(17)16-7-9-5-15-6-10(9)8-16;/h1-4,9-10,15H,5-8H2;1H |
InChI-Schlüssel |
AOHDALWWPDKGAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CN(CC2CN1)C(=O)C3=CC=CC=C3F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



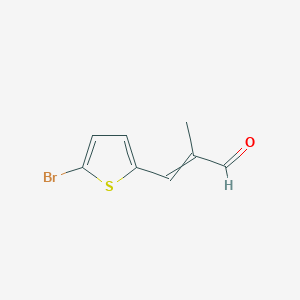
![[1-(Trifluoromethyl)anthracen-9-yl]methanol](/img/structure/B15061151.png)

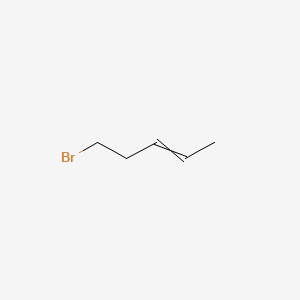
![Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate](/img/structure/B15061161.png)
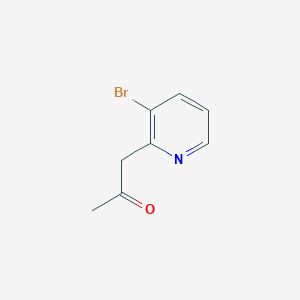
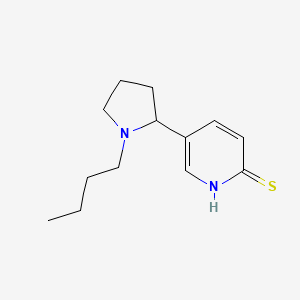


![1-[bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium](/img/structure/B15061207.png)

